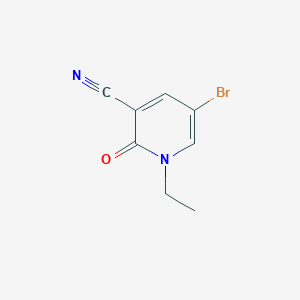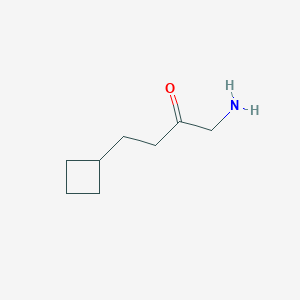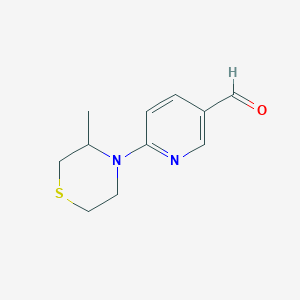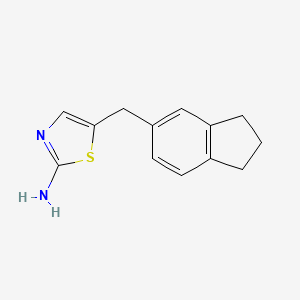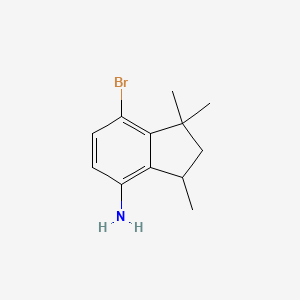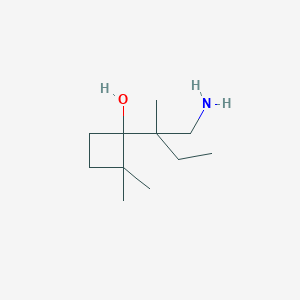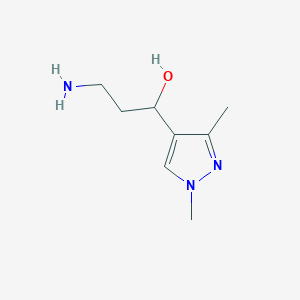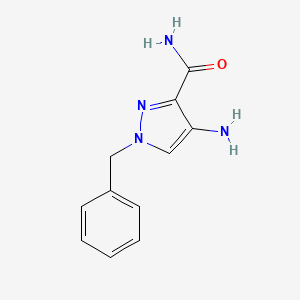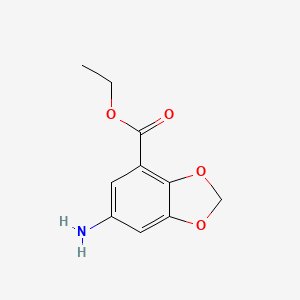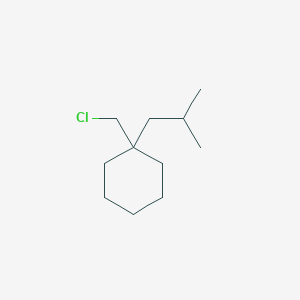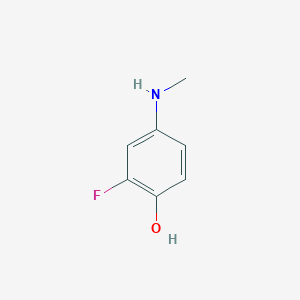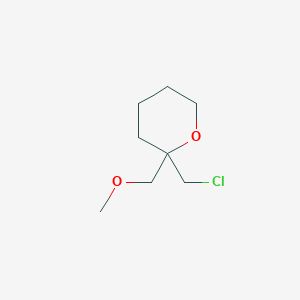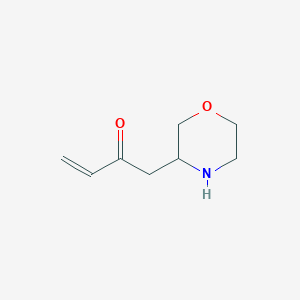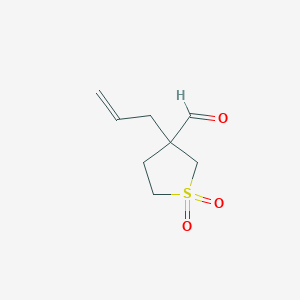
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde is a chemical compound with a unique structure that includes a thiolane ring, a prop-2-en-1-yl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the prop-2-en-1-yl and carbaldehyde groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other functional groups.
Substitution: The prop-2-en-1-yl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.
Uniqueness
1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1,1-dioxo-3-prop-2-enylthiolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3S/c1-2-3-8(6-9)4-5-12(10,11)7-8/h2,6H,1,3-5,7H2 |
InChI Key |
BFACLRJLBQMACN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


